1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with an ethyl group attached. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method includes the use of epoxides in the presence of catalysts and specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Alkyl halides react with 1,5-naphthyridines to produce N-alkylsubstituted derivatives.
Common Reagents and Conditions:
Oxidation: High temperatures and oxidizing agents are typically used.
Reduction: Reducing agents such as hydrogen in the presence of catalysts.
Substitution: Alkyl halides and bases are commonly used reagents.
Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the naphthyridine ring.
5-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: Another related compound with a different substitution pattern.
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern and the presence of the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C10H14N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
XEINHKLQPNDABT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
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